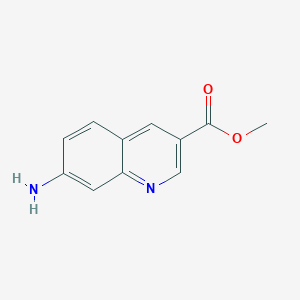

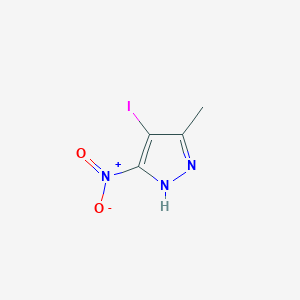

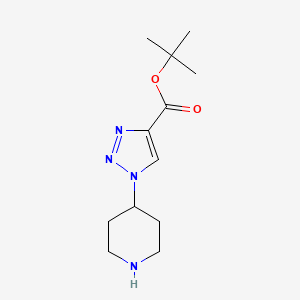

![molecular formula C19H20N2O2 B3002061 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922885-72-1](/img/structure/B3002061.png)

2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that is likely to possess a benzamide core structure with additional functional groups attached to it. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and various substitutions have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivative and an amine. For example, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Similarly, substituted benzamide derivatives have been synthesized using various methods, including sodium borohydride reduction , and cobalt-catalyzed carbonylative synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, NMR, and DFT calculations. For instance, the crystal structure and molecular geometry of related compounds have been analyzed and found to crystallize in specific space groups with defined lattice constants . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated using DFT .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of functional groups like halogens or methoxy groups can influence the reactivity of the molecule. For example, the presence of a directing group such as 2-picolylamine can facilitate certain transformations, such as the carbonylative synthesis of phthalimide motifs . The chemical structure of these compounds can be confirmed by spectroscopic methods like NMR and MS .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal packing can be stabilized by hydrogen bonds, π-interactions, and other non-covalent interactions . The solid-state structures and intermolecular interactions can be analyzed through Hirshfeld surface analysis and DFT calculations . Additionally, the compounds may exhibit properties like aggregation-enhanced emission and multi-stimuli-responsive behavior .

Aplicaciones Científicas De Investigación

Discovery and Development of Histone Deacetylase Inhibitors

Research has led to the discovery of compounds like MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. This compound, through its selective inhibition of HDACs, demonstrates significant antitumor activity, showcasing its potential as an anticancer drug. The study exemplifies the application of benzamide derivatives in cancer treatment, emphasizing their role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Advancements in Organic Synthesis

The chemical synthesis of complex organic compounds is vital for drug development and material science. For example, the reaction of β-(lithiomethyl)azines with nitriles to produce pyrrolo-pyridines and related compounds demonstrates the versatility of benzamide derivatives in synthesizing new organic molecules with potential pharmacological activities (Davis et al., 1992).

Anticancer Compound Synthesis

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlight the exploration of benzamide derivatives as anticancer agents. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, underlining the importance of benzamide derivatives in developing new anticancer therapies (Ravinaik et al., 2021).

Luminescent Materials Development

Benzamide derivatives have also been utilized in the development of materials with unique properties, such as luminescent compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. This research opens new avenues for creating advanced materials for optical and electronic applications (Srivastava et al., 2017).

Polymer Science

In polymer science, the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT demonstrates the application of benzamide derivatives in synthesizing polymers with specific properties. This research contributes to the development of polymers with potential biomedical applications (Mori et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the main protease of the Severe Acute Respiratory Syndrome-related Coronavirus (SARS-CoV) and SARS-CoV-2 . This protease is crucial for the replication of the virus, making it a key target for therapeutic intervention.

Mode of Action

The compound interacts with the main protease of the virus, potentially inhibiting its function

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the replication of SARS-CoV and SARS-CoV-2 . By inhibiting the main protease, the compound could disrupt the virus’s ability to replicate, thereby limiting its spread within the host organism .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in viral replication. This could lead to a decrease in viral load within the host organism, potentially alleviating symptoms and reducing the severity of the disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-6-3-4-7-16(13)19(23)20-15-9-10-17(14(2)12-15)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGCUSFJRPPANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

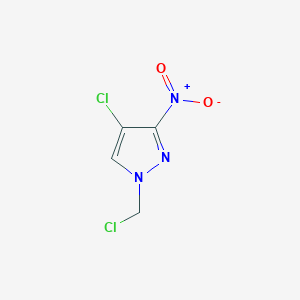

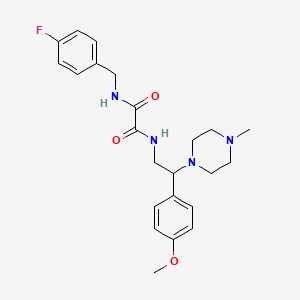

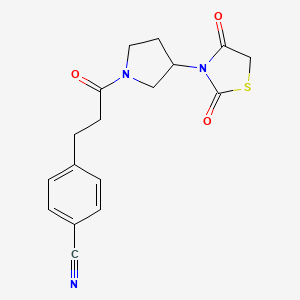

![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)

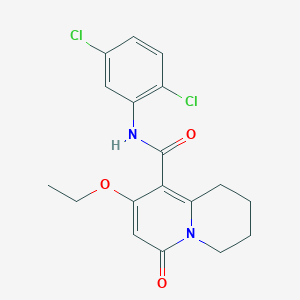

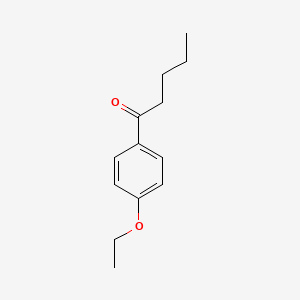

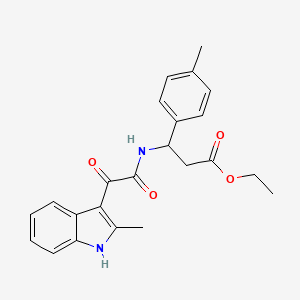

![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)

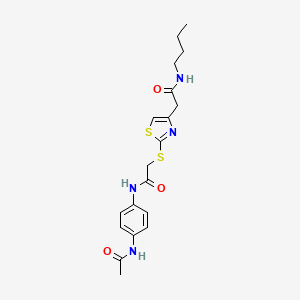

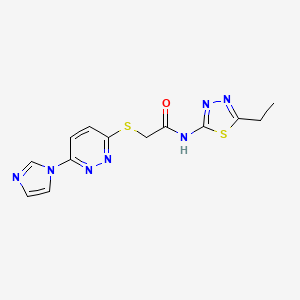

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)